molecular formula C13H27N3 B3123981 [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine CAS No. 314241-29-7

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

Cat. No.: B3123981
CAS No.: 314241-29-7
M. Wt: 225.37 g/mol
InChI Key: SGWWVOPEVJJMDC-UHFFFAOYSA-N
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Description

Structural Determinants of σ Receptor Affinity

The compound’s binding to σ receptors derives from its cyclohexylpiperazine core and flexible propylamine side chain. The cyclohexyl group engages in hydrophobic interactions with the σ₂ receptor’s transmembrane domain, while the protonatable amine forms a salt bridge with conserved aspartate residues (e.g., Asp126 in σ₂). Comparative studies with analogues reveal that shortening the propylamine linker reduces σ₂ affinity by 15-fold, underscoring the importance of side-chain length.

Table 1: Affinity Profiles of Selected σ Receptor Ligands

Compound σ₁ Ki (nM) σ₂ Ki (nM) Selectivity Ratio (σ₂/σ₁)
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine 189 ± 12 0.68 ± 0.05 278:1
PB28 14.2 ± 1.3 0.71 ± 0.08 20:1
Haloperidol 2.5 ± 0.4 84 ± 6 0.03:1
JZ107 7.9 ± 0.9 5.1 ± 0.6 1.5:1

Data compiled from radioligand displacement assays.

Therapeutic Implications in Oncology and Neurodegeneration

As a σ₂ agonist, this compound triggers caspase-3 activation and mitochondrial depolarization in breast cancer (MCF-7) and glioblastoma (U87) cell lines, achieving EC₅₀ values of 1.2–2.8 μM. In prion disease models, structural analogues like JZ107 reduce proteinase K-resistant PrPᴿᴱˢ levels by 85% at 10 μM, suggesting cross-reactivity with σ₁ receptors enhances neuroprotection. Molecular dynamics simulations further indicate that the cyclohexyl group stabilizes a receptor conformation favoring β-arrestin recruitment, which may explain its biased signaling profile.

Properties

IUPAC Name

3-(4-cyclohexylpiperazin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h13H,1-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWWVOPEVJJMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine typically involves the reaction of 4-cyclohexylpiperazine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C , to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography , can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or . These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like or , resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkyl halides, basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, a chemical compound with the molecular formula C13H27N3C_{13}H_{27}N_3 and a molecular weight of 225.37 g/mol, has diverse applications across scientific research, medicine, and industry.

Scientific Research Applications

Chemistry: this compound serves as a crucial intermediate in synthesizing various organic compounds. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It can be employed as a ligand in binding studies to understand its affinity and specificity towards different biological molecules. Fluorescent derivatives of a related compound, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been synthesized .

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for developing drugs targeting specific receptors or enzymes. As a sigma-2 receptor agonist, this compound exhibits antineoplastic and anti-SARS-CoV-2 activities. Sigma-2 receptor agonists can induce apoptosis (programmed cell death) in cancer cells.

Industry: In the industrial sector, this compound is used in producing specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including manufacturing polymers and coatings.

Sigma-2 Receptor Target

This compound primarily targets the sigma-2 receptor and acts as an agonist at this receptor.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Can occur in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
  • Reduction: Can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced amine derivatives.
  • Substitution: Nucleophilic substitution can occur, where the amine group is replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Piperazine Substituents

a) 3-(4-Methylpiperazin-1-yl)propan-1-amine
  • Structure : Replaces the cyclohexyl group with a methyl group on the piperazine ring.
  • Properties : Lower molecular weight (171.28 g/mol vs. ~282.46 g/mol for the target compound) and reduced lipophilicity due to the smaller substituent.
  • Applications : Used as a catalyst (POLYCAT®15) in polyurethane foam synthesis, emphasizing its role in industrial chemistry rather than pharmaceuticals .
b) (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
  • Structure : Incorporates a methylpiperazine group fused to a cyclohexane ring.
  • Properties : Increased rigidity compared to the flexible propylamine chain in the target compound. Demonstrated activity in kinase inhibitors (e.g., COMPOUND 37 in ), highlighting its use in oncology .
c) N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine
  • Structure: Features a diisobutylamino group and a benzoimidazole moiety.

Analogs with Modified Amine Chains

a) N,N-Bis[3-(1,8-naphthalimide)propyl]amine (NP3)
  • Structure : Replaces the cyclohexylpiperazine with naphthalimide groups on a bis-propylamine scaffold.
  • Properties : Exhibits strong DNA intercalation due to extended π-conjugation, unlike the target compound’s receptor-targeting design .
b) Bis[3-(dimethylamino)propyl]amine (POLYCAT®15)
  • Structure: A tertiary amine with dual dimethylamino-propyl chains.
  • Properties : High basicity and catalytic efficiency in polyurethane foams, contrasting with the target compound’s role in medicinal chemistry .

Key Findings :

  • Lipophilicity : The cyclohexyl group in the target compound enhances membrane permeability compared to methyl or aromatic analogs.
  • Receptor Binding : The flexible propylamine chain allows for optimal orientation in sigma receptor binding pockets, whereas rigid analogs (e.g., COMPOUND 37 ) favor kinase targets .
  • Synthetic Utility : The target compound’s high yield (89% for 21 in ) underscores its efficiency as a synthetic intermediate .

Biological Activity

Overview

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, with a molecular formula of C_{13}H_{20}N_{2} and a molecular weight of 210.31 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexylpiperazine moiety, which is known for its interactions with various neurotransmitter systems, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its ability to act as a ligand for several neurotransmitter receptors, including:

  • Dopamine Receptors : It exhibits affinity for D2 and D3 dopamine receptors, which are crucial in the modulation of mood and behavior.
  • Serotonin Receptors : The compound may also interact with serotonin receptors (5-HT), influencing mood regulation and anxiety responses.

These interactions suggest its potential use in treating psychiatric disorders such as depression and schizophrenia.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of notable findings:

Study Activity Assessed Findings
Study 1Antidepressant-like effects in animal modelsDemonstrated significant reduction in immobility time in the forced swim test, indicating antidepressant potential.
Study 2Interaction with dopamine receptorsShowed high binding affinity for D2 receptors (Ki = 15 nM), suggesting potential antipsychotic properties.
Study 3Serotonergic activityIncreased serotonin levels in synaptic clefts, supporting its role as a serotonin reuptake inhibitor.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, this compound was administered at varying doses (5, 10, and 20 mg/kg). The results indicated a dose-dependent decrease in depressive-like behaviors measured by the forced swim test. The highest dose resulted in a 50% reduction in immobility time compared to control groups, suggesting significant antidepressant-like effects.

Case Study 2: Antipsychotic Potential

A clinical trial investigated the compound's efficacy in patients diagnosed with schizophrenia. Participants receiving this compound showed improvement in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), with an average score reduction of 30% over eight weeks.

Comparative Analysis

When compared to other compounds within the same class, this compound exhibits unique properties:

Compound Dopamine Affinity (Ki) Serotonin Activity Notable Effects
This compound15 nMModerateAntidepressant and antipsychotic effects
Compound A25 nMLowMild anxiolytic effects
Compound B10 nMHighStrong serotonergic effects

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing [3-(4-cyclohexylpiperazin-1-yl)propyl]amine derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, in the preparation of sigma receptor ligands, this compound reacts with bromoacetamide derivatives in ethanol under reflux (16–24 hours) using K₂CO₃ as a base. Yields range from 73% to 96% depending on the electrophile and reaction time . Key parameters include:

  • Solvent : Ethanol or dichloromethane.
  • Temperature : Reflux (≈78°C for ethanol).
  • Purification : Column chromatography with CH₃Cl:MeOH (95:5).

Q. How can spectroscopic methods (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include δ 1.02–1.87 ppm (cyclohexyl and propyl protons), δ 2.34–2.85 ppm (piperazine N-CH₂ groups), and δ 3.31 ppm (NH₂ protons). Integration ratios validate the number of equivalent protons .
  • MS (ESI+) : The molecular ion [M+H]⁺ for the parent compound appears at m/z 268.2, while derivatives (e.g., benzophenone-acetamide conjugates) show [M+H]⁺ at m/z 452–501 .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Intermediate Protection : Use Boc or benzyl groups to shield reactive amines during alkylation .
  • Catalysis : Copper(I) bromide accelerates coupling reactions in heterocyclic syntheses (e.g., pyrazole derivatives) .
  • Workup Optimization : Acid-base extraction (HCl wash) followed by solvent evaporation minimizes impurities .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

  • Methodological Answer : Enantiomers of cyclohexylpiperazine derivatives exhibit distinct receptor binding profiles. For example, (1S,4S)- and (1R,4R)-isomers show differential σ receptor affinity (IC₅₀ values differ by 10–100 nM). Resolution via chiral HPLC or asymmetric synthesis (e.g., using (S)-BINAP catalysts) is critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are suitable for evaluating the sigma receptor binding kinetics of this compound analogs?

  • Methodological Answer :

  • Radioligand Displacement : Use ³H-DTG or ³H-(+)-pentazocine in membrane preparations from transfected CHO cells.
  • Functional Assays : Measure intracellular Ca²⁺ flux (FLIPR) or ERK phosphorylation to assess agonist/antagonist activity .
  • Data Analysis : Fit binding curves using GraphPad Prism® (one-site vs. two-site models) to determine Kᵢ values .

Q. How can computational modeling guide the design of this compound-based ligands?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in σ receptor crystal structures (PDB: 6DK1).
  • QM/MM Simulations : Optimize ligand-receptor interactions (e.g., piperazine NH···Glu172 hydrogen bonding) .
  • ADMET Prediction : SwissADME or pkCSM tools assess logP, BBB permeability, and CYP450 inhibition risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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